

Application Note: Quantification of Methiozolin Residues in Turfgrass by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methiozolin**

Cat. No.: **B1249797**

[Get Quote](#)

Abstract

This application note presents a robust and sensitive method for the quantification of **methiozolin** residues in turfgrass samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a comprehensive workflow, including sample collection, homogenization, extraction, and analysis. The described methodology is crucial for environmental monitoring, residue analysis in turf management research, and ensuring compliance with regulatory standards.

Introduction

Methiozolin is a selective herbicide used for the control of annual bluegrass (*Poa annua*) in turfgrass on golf courses.^{[1][2]} Its increasing use necessitates reliable analytical methods to monitor its presence and persistence in the turfgrass environment to assess potential ecological impact and ensure it is used within safe limits.^{[1][3]} This document provides a detailed protocol for the extraction and quantification of **methiozolin** in turfgrass, leveraging the high selectivity and sensitivity of LC-MS/MS.

Experimental Protocols

Materials and Reagents

- **Methiozolin** analytical standard (purity >98%)
- Acetonitrile (HPLC or LC-MS grade)

- Acetone (ACS grade or higher)
- Water (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (C18, if necessary for cleanup)
- 0.22 μ m Syringe filters (PTFE or other compatible material)

Standard and Sample Preparation

2.1. Preparation of Stock and Working Standard Solutions

- Primary Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of **methiozolin** analytical standard and dissolve in 10 mL of acetonitrile in a class A volumetric flask.
- Intermediate Stock Solution (10 μ g/mL): Dilute the primary stock solution 1:100 with acetonitrile.
- Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the intermediate stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

2.2. Sample Collection and Homogenization

- Collect turfgrass samples (including foliage, thatch, and roots) from the desired area.
- Homogenize the collected samples to a uniform consistency. For larger samples, cryogenic milling can be employed to ensure homogeneity and prevent degradation of the analyte.

2.3. Sample Extraction

- Weigh 5 g of the homogenized turfgrass sample into a 50 mL centrifuge tube.
- Add 10 mL of acetone and shake vigorously for 1 minute.

- Add 10 mL of an 80:20 acetonitrile:water (v/v) solution to the tube.
- Shake for 30 minutes using a mechanical shaker.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μ m syringe filter into an autosampler vial for LC-MS/MS analysis. For cleaner samples, a Solid Phase Extraction (SPE) cleanup step may be incorporated.

LC-MS/MS Instrumentation and Conditions

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrumentation used.

3.1. Liquid Chromatography

- Instrument: Agilent 1260 Series HPLC or equivalent
- Column: Phenomenex Gemini C18 (50 mm x 2 mm, 3 μ m) or equivalent
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40 °C
- Gradient Program:

Time (min)	%B
0.0	10
1.0	10
5.0	95
7.0	95
7.1	10

| 10.0 | 10 |

3.2. Mass Spectrometry

- Instrument: AB Sciex API 5500 Triple Quadrupole Mass Spectrometer or equivalent
- Ionization Source: Electrospray Ionization (ESI), Positive Mode
- Multiple Reaction Monitoring (MRM) Transitions:

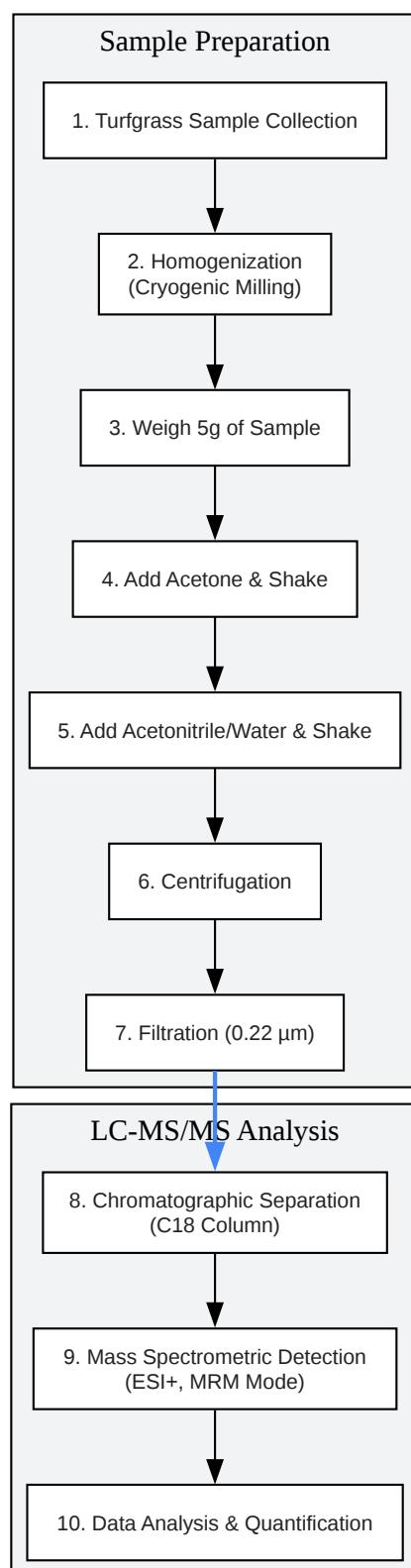
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Methiozolin (Quantifier)	338.1	127.1	25

| **Methiozolin** (Qualifier) | 338.1 | 111.1 | 35 |

- Source Parameters:
 - Curtain Gas (CUR): 30 psi
 - Collision Gas (CAD): Medium
 - IonSpray Voltage (IS): 5500 V
 - Temperature (TEM): 500 °C

- Ion Source Gas 1 (GS1): 50 psi
- Ion Source Gas 2 (GS2): 50 psi

Data Presentation


Method Validation Summary

The method should be validated in accordance with relevant guidelines (e.g., SANTE/12682/2019) to ensure reliability. Key validation parameters are summarized below.

Validation Parameter	Result
Linearity	
Calibration Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.01 mg/kg
Limit of Quantification (LOQ)	0.05 mg/kg
Accuracy (Recovery)	
Spiked at 0.05 mg/kg	85 - 110%
Spiked at 0.5 mg/kg	90 - 105%
Spiked at 5 mg/kg	92 - 102%
Precision (RSD)	
Intra-day RSD%	< 15%
Inter-day RSD%	< 20%

Note: The values presented in the table are typical expected values and should be experimentally verified.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **methiozolin** analysis in turfgrass.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of **methiozolin** residues in turfgrass. The detailed protocol for sample preparation and instrumental analysis, along with the specified validation parameters, offers a comprehensive guide for researchers and analytical laboratories. This method is well-suited for routine monitoring and research applications in the turfgrass industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Methiozolin Residues in Turfgrass by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1249797#lc-ms-ms-method-for-quantifying-methiozolin-residues-in-turfgrass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com